8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with substitutions at the N7 and N8 positions. Its molecular formula is C20H25N5O2, with an average molecular weight of 367.453 and a monoisotopic mass of 367.200825 . The N7 position is substituted with a 2-methylbenzyl group, while the N8 position features a benzyl(methyl)aminomethyl moiety. Purine-2,6-diones are known for diverse pharmacological activities, including roles as adenosine receptor ligands, phosphodiesterase inhibitors, and anti-inflammatory agents .
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-17-10-8-9-13-19(17)15-29-20(16-26(2)14-18-11-6-5-7-12-18)25-22-21(29)23(30)28(4)24(31)27(22)3/h5-13H,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REURKUJKSJUHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with benzyl and methyl groups under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related purine-2,6-dione derivatives share the core scaffold but differ in substituents at N7 and N8, leading to variations in activity, synthesis, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Observations :
N7 Substituent Impact :
- Hydrophobic groups (e.g., octyl in ) enhance lipophilicity but may reduce bioavailability.
- Aromatic or branched alkyl groups (e.g., 2-methylbenzyl in the target compound ) balance solubility and membrane permeability.
- Polar moieties (e.g., hydroxyethyl in ) improve aqueous solubility, critical for drug delivery.
N8 Substituent Diversity: Aminoalkyl groups (e.g., benzyl(methyl)aminomethyl in the target compound) may influence receptor binding kinetics due to steric and electronic effects. Piperazine or morpholine derivatives (e.g., ) introduce basic nitrogen atoms, enhancing interactions with enzymes like phosphodiesterases or adenosine receptors.
Synthetic Routes :
Biological Activity
The compound 8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and antioxidant properties, along with its enzyme inhibition capabilities.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that contributes to its biological functions. The presence of a benzyl group and a dimethyl group enhances its pharmacological profile.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, in experiments using RAW264.7 murine macrophages activated by lipopolysaccharides (LPS), various derivatives showed a marked reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) .
Table 1: Anti-inflammatory Effects of 8-Aminopurine Derivatives
| Compound | NO Production (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|
| Control | 45.06 | - | - |
| Compound 35 | 7.34 | 65 | 70 |
| Compound 38 | 14.66 | 60 | 65 |
These results indicate that specific substitutions on the purine ring are crucial for enhancing anti-inflammatory activity.
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays measuring hydrogen peroxide levels in LPS-induced macrophages revealed that certain derivatives significantly reduced oxidative stress markers . This suggests that the compound may protect cells from oxidative damage, which is critical in various pathological conditions.
3. Enzyme Inhibition
The compound is noted for its inhibitory effects on phosphodiesterase (PDE) enzymes, particularly PDE4B and PDE7A. The structure-function relationship indicates that modifications at the benzyl position can alter inhibitory potency .
Table 2: PDE Inhibition Potency of Selected Compounds
| Compound | PDE4B IC50 (µM) | PDE7A IC50 (µM) |
|---|---|---|
| Compound A | 71.19 | 67.11 |
| Compound B | >200 | >200 |
These findings highlight the potential therapeutic applications of this compound in conditions where PDE inhibition is beneficial, such as asthma and chronic obstructive pulmonary disease.
Case Studies
Several studies have documented the effects of this compound in vivo and in vitro:
- Study on RAW264.7 Macrophages : This study confirmed that treatment with the compound led to a significant decrease in pro-inflammatory cytokines when cells were stimulated with LPS .
- Oxidative Stress Model : In models mimicking oxidative stress, compounds derived from this purine exhibited protective effects against cell death induced by reactive oxygen species .
Q & A
Q. How can in vitro-to-in vivo translation be improved?
- Pharmacokinetic Optimization :
- Metabolic Stability : Pre-treat liver microsomes to identify CYP450-mediated degradation (e.g., CYP3A4) .
- Prodrug Design : Mask polar groups (e.g., esterify hydroxypropyl) to enhance oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
